molecular formula C16H17NO4S B2462663 [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-86-3

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2462663
CAS No.: 387853-86-3
M. Wt: 319.38
InChI Key: LXYGSBINNBRKOI-UHFFFAOYSA-N
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Description

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the condensation of 2-ethoxyaniline with 3-methylthiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphorus pentoxide (P4S10) and sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These reactions are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology

The compound has shown potential in biological research due to its structural similarity to biologically active thiophene derivatives. It is studied for its antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development .

Industry

Industrially, the compound is used in the production of organic semiconductors, corrosion inhibitors, and other materials. Its unique properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is unique due to its specific functional groups and structural features. Its ethoxyanilino and oxoethyl groups provide distinct reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-20-13-7-5-4-6-12(13)17-14(18)10-21-16(19)15-11(2)8-9-22-15/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGSBINNBRKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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